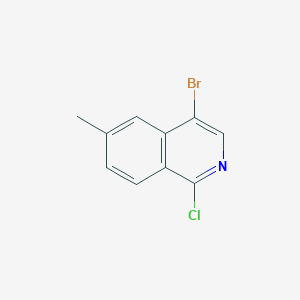

4-Bromo-1-chloro-6-methylisoquinoline

Description

Properties

IUPAC Name |

4-bromo-1-chloro-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCFIRAAJJOJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-chloro-6-methylisoquinoline typically follows a multi-step process involving:

- Introduction of the methyl group at position 6 on the isoquinoline ring.

- Selective bromination at the 4-position.

- Chlorination at the 1-position.

These steps require careful control of reaction conditions to achieve regioselectivity and high yields, often employing electrophilic aromatic substitution and directed metalation strategies.

Detailed Preparation Procedures

Halogenation and Methylation Approaches

Bromination at Position 4: Electrophilic bromination is commonly achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure substitution at the 4-position of the isoquinoline ring.

Chlorination at Position 1: Chlorination often requires directed lithiation or transition-metal catalysis to achieve substitution at the nitrogen-adjacent 1-position, which is less reactive than other aromatic positions.

Methyl Group Introduction at Position 6: The methyl substituent can be introduced via Friedel-Crafts alkylation or directed C–H functionalization methods prior to halogenation steps.

Example from Patent Literature: Halogenated Isoquinoline Derivatives

A related preparation method for halogenated isoquinoline derivatives involves the following key steps (adapted for this compound):

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of acid chloride | Oxalyl chloride (0.8 mL), 5-bromo-2-chlorobenzoic acid (2 g), dichloromethane, DMF catalyst, N2 atmosphere, 25-30°C, 1 h | Conversion of benzoic acid derivative to acid chloride intermediate | Quantitative conversion; oily residue obtained |

| 2. Friedel-Crafts alkylation | Phenetole (1.1 mL), aluminum chloride (1.25-2.3 g), 0-5°C, 1-2 h | Electrophilic aromatic substitution to install aryl substituent | Controlled temperature minimizes side reactions |

| 3. Reduction and workup | Sodium borohydride (0.65 g), aluminum chloride, THF, 0-5°C to 60-65°C, 16 h | Reduction of intermediate to desired halogenated product | Crystallization from ethanol at -20 to -15°C yields solid product |

This process yields 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a close analog structurally related to this compound, demonstrating the feasibility of halogenation and substitution under mild conditions with good yields.

Regioselectivity Considerations and Analytical Validation

Regioselectivity: Achieving selective substitution at the 4- and 1-positions requires controlling electrophilic substitution conditions and possibly employing directed lithiation or metalation techniques. The methyl group at position 6 influences electronic distribution, aiding regioselective halogenation.

Analytical Techniques: Confirmation of structure and purity is typically performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to verify substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) to assess purity (≥98%).

- X-ray crystallography, if available, to confirm regiochemistry.

Alternative Synthetic Routes and Related Methods

While direct literature on this compound is limited, related halogenated heterocycles provide insight into alternative preparation methods:

Lithiation and Formylation: Using lithium diisopropylamide (LDA) at low temperatures (-78°C) to generate lithio-intermediates, followed by reaction with electrophiles such as dimethylformamide (DMF), can be adapted for isoquinoline derivatives to introduce functional groups before halogenation.

Ring Closure and Cyclization: Hydrazine hydrate-mediated ring closure reactions have been used in the synthesis of related brominated heterocycles, suggesting potential applicability in isoquinoline frameworks.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Bromination & Chlorination | Bromine/NBS, Chlorinating agents (e.g., oxalyl chloride), AlCl3 catalyst | 0–25°C, inert atmosphere | High regioselectivity, mild conditions | Requires careful temperature control |

| Friedel-Crafts Alkylation for Methylation | Alkyl halides or phenetole, AlCl3 | 0–5°C, short reaction time | Efficient methyl group introduction | Possible poly-substitution if uncontrolled |

| Directed Lithiation & Electrophilic Quench | LDA, DMF, hydrazine hydrate | -78°C to 100°C, THF solvent | Enables functional group installation with regioselectivity | Sensitive to moisture and air; requires inert atmosphere |

| Reduction with Sodium Borohydride | NaBH4, AlCl3, THF | 0–65°C, prolonged reaction time | Effective for intermediate reduction | Longer reaction times; requires careful quenching |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-6-methylisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the isoquinoline ring.

Scientific Research Applications

4-Bromo-1-chloro-6-methylisoquinoline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Detailed Comparisons

Halogenated Isoquinolines

- 4-Bromo-6-methylisoquinoline : Lacks the 1-chloro substituent, reducing electrophilic reactivity but improving fluorescence properties. The absence of chlorine lowers molecular weight (222 vs.

- 4-Bromo-1-chloro-6-methoxyisoquinoline : Methoxy at position 6 increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This alters solubility profiles (e.g., higher affinity for polar aprotic solvents).

Quinoline Derivatives

- Ethyl 4-chloro-2-methylquinoline-6-carboxylate : The quinoline core shifts the nitrogen position, altering electronic distribution. The ester group introduces hydrolytic instability but offers a site for prodrug modifications.

Indazole and Indole Analogues

- The nitro group serves as a precursor for amine synthesis.

- 2,3,6-Trimethyl-5-nitro-1H-indole : Trimethyl substituents create steric hindrance, limiting reactivity at the 5-nitro position. This compound is tailored for targeted substitutions in anticancer drug development.

Research Insights

- Reactivity Trends: Halogenated isoquinolines exhibit superior cross-coupling efficiency compared to nitro-substituted indazoles due to bromine’s leaving-group capability .

- Biological Activity: Methyl and methoxy groups in isoquinolines enhance membrane permeability, whereas nitro groups in indazoles improve binding to nitroreductase enzymes .

- Safety Considerations : Bromine and chlorine substituents necessitate stringent handling protocols to avoid toxicity, particularly in pharmaceutical applications .

Biological Activity

4-Bromo-1-chloro-6-methylisoquinoline is a heterocyclic compound with significant biological activity. Its molecular formula is C10H7BrClN, and it has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Structural Information

- Molecular Formula : C10H7BrClN

- Molecular Weight : 256.53 g/mol

- SMILES Notation : CC1=CC2=C(C=C1)C(=NC=C2Br)Cl

- InChI Key : APCFIRAAJJOJLQ-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 255.95232 | 142.7 |

| [M+Na]+ | 277.93426 | 150.1 |

| [M+NH4]+ | 272.97886 | 149.5 |

| [M+K]+ | 293.90820 | 147.6 |

| [M-H]- | 253.93776 | 144.8 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that isoquinoline derivatives can inhibit the growth of various bacterial strains through mechanisms that may involve the disruption of DNA replication and transcription processes, similar to quinolone antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of isoquinoline derivatives, including this compound. The compound has been implicated in inducing apoptosis in cancer cells, likely through the modulation of specific signaling pathways involved in cell survival and proliferation.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Topoisomerases : Similar to quinolones, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death.

- Enzyme Modulation : It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study published in Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives, including halogenated variants like this compound, showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the inhibition of bacterial DNA gyrase, a target for many antibiotics .

-

Anticancer Research :

- In a thesis exploring novel anticancer agents, researchers found that isoquinoline derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways. The study highlighted the potential of bromo and chloro substitutions in enhancing the biological activity of these compounds .

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-bromo-1-chloro-6-methylisoquinoline, and how can regioselectivity be controlled?

- Methodology : Synthesis typically involves halogenation (bromination/chlorination) of a pre-functionalized isoquinoline scaffold. For regioselectivity, directing groups (e.g., methyl at position 6) influence electrophilic substitution patterns. Use NMR (1H/13C) and mass spectrometry (HRMS) to confirm regiochemistry .

- Data Validation : Compare experimental spectral data (e.g., 13C NMR shifts for Br/Cl substituents) with computational predictions (DFT calculations) to resolve ambiguities .

Q. How can purity and stability of this compound be assessed during storage?

- Methodology : Employ HPLC with UV detection (λ = 254 nm) to monitor degradation products. Store under inert atmosphere (N2/Ar) at -20°C to minimize hydrolysis of halogens .

- Contradiction Analysis : Discrepancies in purity reports (e.g., 96% vs. 98%) may arise from supplier-specific analytical protocols; cross-validate with independent GC-MS or elemental analysis .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Answer : Combine 2D NMR (COSY, HSQC) to assign methyl and halogen positions. For example, the methyl group at position 6 shows distinct NOE correlations with adjacent protons. X-ray crystallography (if crystalline) provides unambiguous confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-methyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodology : The methyl group at position 6 creates steric hindrance, slowing transmetallation at position 4. Use bulky ligands (e.g., SPhos) to enhance reactivity. Monitor reaction progress via 19F NMR (if fluorinated partners are used) or in situ IR .

- Data Interpretation : Compare coupling yields with/without methyl substitution to quantify steric effects. DFT studies can model transition states to explain reactivity differences .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Answer : Perform frontier molecular orbital (FMO) analysis to identify electron-deficient positions (e.g., C-1 vs. C-4). Solvent effects (polar aprotic vs. protic) can be modeled using COSMO-RS to predict activation energies .

Q. How can isotopic labeling (e.g., 13C-methyl) aid in tracking metabolic pathways of derivatives in biological studies?

- Methodology : Synthesize 13C-labeled analogs via methyl group substitution during precursor synthesis. Use LC-MS/MS to trace metabolite formation in cell cultures. Compare fragmentation patterns with unlabeled controls .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.